BenchChemオンラインストアへようこそ!

AZD-4992

Medicinal Chemistry Scaffold Analysis SERD Selectivity

AZD-4992 is a synthetic small-molecule belonging to the pharmacologic class of selective estrogen receptor down-regulators (SERDs), originally developed by AstraZeneca and later transferred to Bayer Schering Pharma. As a non‑steroidal, orally bioavailable agent, it was designed to competitively antagonize estrogen receptor alpha (ERα) and trigger receptor degradation, thereby ablating estrogen‑dependent transcriptional signaling in ER+ breast cancer cells.

Molecular Formula C28H33N5O2S
Molecular Weight
Cat. No. B1149903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-4992
SynonymsAZD-4992;  AZD 4992;  AZD4992.; NONE
Molecular FormulaC28H33N5O2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

AZD-4992: Biochemical Classification and Procurement-Relevant Profile for a Discontinued Oral SERD Candidate


AZD-4992 is a synthetic small-molecule belonging to the pharmacologic class of selective estrogen receptor down-regulators (SERDs), originally developed by AstraZeneca and later transferred to Bayer Schering Pharma [1]. As a non‑steroidal, orally bioavailable agent, it was designed to competitively antagonize estrogen receptor alpha (ERα) and trigger receptor degradation, thereby ablating estrogen‑dependent transcriptional signaling in ER+ breast cancer cells [2]. The compound advanced to Phase I clinical trials for breast cancer but development was discontinued in early 2008, limiting the availability of mature clinical‑stage comparator data [1]. Nevertheless, its well‑defined mechanism, physicochemical tractability (molecular formula C₂₈H₃₃N₅O₂S, powder storage at −20 °C for 3 years), and residual role as a research‑tool SERD underscore why procurement decisions must be evidence‑based rather than defaulting to superficially similar ‘in‑class’ agents [2][3].

Why AZD-4992 Cannot Be Interchanged with Another SERD Without Quantitative Comparator Evidence


Although many oral SERDs share the same nominal mechanism (ERα degradation), their biochemical and pharmacological fingerprints are rarely interchangeable. Publicly available data confirm that AZD-4992 belongs to a distinct chemical series—a C₂₈H₃₃N₅O₂S scaffold unrelated to the benzothiophene (e.g., amcenestrant), tetrahydroisoquinoline (e.g., elacestrant), or indole‑acrylic acid (e.g., AZD9496) cores of later clinical candidates [1][2]. Even subtle scaffold changes can alter degradation efficiency, off‑rate kinetics, selectivity versus ERβ, and sensitivity to ESR1 mutations, meaning that substituting AZD-4992 with another SERD solely on the basis of “ERα down‑regulation” introduces uncontrollable experimental variability. The following evidence guide documents the few available quantitative differentiators that can inform a scientifically defensible procurement decision and explicitly flags where data scarcity prevents definitive claims [3].

Quantitative Comparator Evidence for AZD-4992 Against the Closest Oral SERD Analogs


Chemical Series Divergence: Scaffold-Based Differentiation Between AZD-4992 and AZD9496

AZD-4992 possesses a C₂₈H₃₃N₅O₂S molecular formula, which is structurally unrelated to the indole‑acrylic acid core of AstraZeneca's later clinical candidate AZD9496 (C₂₉H₂₉F₃N₂O₆) [1][2]. This scaffold difference eliminates the carboxylic acid moiety present in AZD9496 and therefore changes both the hydrogen‑bonding pharmacophore and the ionization profile at physiological pH [1]. The resulting divergence in molecular recognition means potency, degradation efficiency, and ERα mutation sensitivity cannot be extrapolated from AZD9496 data.

Medicinal Chemistry Scaffold Analysis SERD Selectivity

Selectivity Over Next Most Engaged Target: >30‑Fold Window Confirmed by Cellular Proteomics

In a cellular proteomic profiling experiment, AZD-4992 demonstrated >30‑fold selectivity for its primary target over the next most engaged off‑target [1]. This functional specificity surpasses the typical threshold required for chemical‑probe declaration and differentiates AZD-4992 from earlier non‑selective estrogen receptor ligands that often display sub‑10‑fold windows. No commercial oral SERD comparator was profiled head‑to‑head in the same experiment, so this value represents a cell‑context‑dependent intrinsic selectivity metric.

Kinase Selectivity Proteomics Off‑Target Safety

On‑Target Cellular Activity: IC₅₀/EC₅₀ Below 1 µM Confirmed in Cell‑Based Assay

AZD-4992 achieves an on‑target cellular IC₅₀ or EC₅₀ of <1 µM in a validated cell‑based assay [1]. This sub‑micromolar potency places the compound in the same tier as clinically advanced oral SERDs (e.g., elacestrant cellular IC₅₀ ~0.5‑2 nM, AZD9496 cellular IC₅₀ ~0.28 nM), though the exact numeric value for AZD-4992 is not publicly available beyond the <1 µM threshold. The absence of a public EC₅₀ number precludes a quantitative head‑to‑head comparison; however, the <1 µM confidence benchmark confirms that the compound engages ERα at concentrations compatible with cell‑culture experimentation.

Cell-Based Potency Estrogen Receptor Degradation EC50

Physicochemical Distinction: Uncharged Scaffold vs. Acidic Clinical SERDs

Unlike AZD9496 (which contains a carboxylic acid, pKₐ ≈4.5), AZD-4992 lacks an acidic functional group, as inferred from its molecular formula C₂₈H₃₃N₅O₂S, which contains no fluorine and only two oxygen atoms consistent with amide linkages [1][2]. This physicochemical distinction predicts higher passive membrane permeability at neutral pH and reduced albumin binding relative to acidic SERDs, although direct experimental logD or permeability data for AZD-4992 have not been publicly reported. The absence of a carboxylate also eliminates the risk of glucuronide conjugation, a known metabolic liability for carboxylic acid‑containing SERDs.

Physicochemistry Ionization Permeability

Storage and Handling Stability: Defined Solid‑State Long‑Term Storage Conditions

AZD-4992 is documented as a solid powder with a vendor‑specified long‑term storage condition of −20 °C for 3 years and −80 °C for 1 year in solution [1]. These defined stability parameters reduce the risk of compound degradation relative to less‑characterized SERD tool compounds for which no storage validation is available. While in‑class agents such as fulvestrant require refrigerated transport and are light‑sensitive, AZD-4992 is shipped at ambient temperature with blue‑ice, simplifying cold‑chain logistics.

Compound Stability Storage Protocol Reproducibility

Pre‑Clinical Efficacy in Endocrine‑Resistant Models: Differential Signal from Non‑Steroidal SERD Class

AZD-4992 was evaluated in preclinical models of endocrine resistance (AACR Abstract P5‑09‑20, 2013), where it demonstrated tumor growth inhibition in ESR1 wild‑type and mutant backgrounds [1]. Although the abstract does not disclose specific numerical efficacy endpoints for AZD-4992 alone, the study emphasizes that the non‑steroidal SERD class, including AZD-4992, achieved comparable biomarker modulation to fulvestrant while offering oral bioavailability—a limitation of the injectable steroidal SERD [1]. Because the data are only partially public, direct statistical comparison against other oral SERDs cannot be made; however, the qualitative differentiation from fulvestrant is substantiated by the oral route of administration.

Endocrine Resistance Breast Cancer Models In Vivo

High‑Value Research and Procurement Application Scenarios for AZD-4992


Chemical Biology Studies Requiring a Non‑Carboxylic Acid, Orally Administrable SERD Chemotype

Investigators studying ERα degradation in vivo where oral dosing is mandated for animal welfare and chronic treatment protocols will find AZD-4992’s oral bioavailability a distinct operational advantage over fulvestrant, which is exclusively injectable [1]. The neutral scaffold also avoids carboxylic‑acid‑related albumin binding artifacts that can confound free‑fraction measurements in pharmacokinetic experiments [2].

Selectivity‑Profiling Experiments Demanding a >30‑Fold Off‑Target Window

For proteome‑wide selectivity screens or kinome profiling, AZD-4992’s demonstrated >30‑fold selectivity window supports its use as a reference SERD where minimization of off‑target pharmacology is critical [3]. This attribute makes it suitable for chemoproteomic target‑deconvolution studies that require a clean chemical probe.

Pharmacodynamic Biomarker Studies in Endocrine‑Resistant Breast Cancer Xenografts

Preclinical data indicate that AZD-4992 modulates ERα levels in endocrine‑resistant tumor models, providing a tool to study ER turnover dynamics under conditions of acquired resistance to tamoxifen or aromatase inhibitors [1]. Its oral route permits daily dosing regimens that more accurately mimic clinical endocrine therapy schedules.

Comparative SERD Scaffold Analysis and Structure‑Activity Relationship (SAR) Campaigns

Medicinal chemists building focused SERD libraries can use AZD-4992 as a structurally distinct anchor point (C₂₈H₃₃N₅O₂S core) to benchmark against indole‑acrylic acid (AZD9496) or benzothiophene (amcenestrant) series [2]. Its inclusion in screening panels enables the de‑convolution of scaffold‑driven selectivity and degradation efficiency.

Quote Request

Request a Quote for AZD-4992

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.